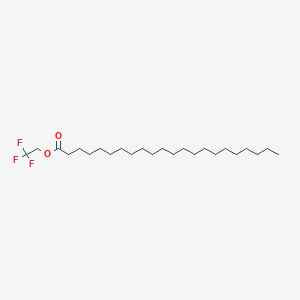
2,2,2-Trifluoroethyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl docosanoate is an organic compound characterized by the presence of a trifluoroethyl group attached to a docosanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl docosanoate typically involves the esterification of docosanoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
Docosanoic acid+2,2,2-Trifluoroethanol→2,2,2-Trifluoroethyl docosanoate+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous removal of water to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2,2,2-trifluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can participate in transesterification reactions with other alcohols in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Docosanoic acid and 2,2,2-trifluoroethanol.
Reduction: Docosanol and 2,2,2-trifluoroethanol.
Transesterification: New esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl docosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trifluoroethyl group into molecules, which can modify their electronic properties and reactivity.
Biology: Investigated for its potential effects on biological membranes due to the presence of the long-chain docosanoate moiety.
Medicine: Explored for its potential use in drug delivery systems, where the trifluoroethyl group can enhance the lipophilicity and metabolic stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoroethyl docosanoate exerts its effects is primarily related to the presence of the trifluoroethyl group. This group can influence the compound’s interaction with biological membranes, enzymes, and other molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to integrate more readily into lipid bilayers and potentially alter membrane properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: Another ester containing the trifluoroethyl group, used in organic synthesis.
2,2,2-Trifluoroethanol: A simple alcohol with the trifluoroethyl group, used as a solvent and reagent in organic chemistry.
2,2,2-Trifluoroethyl methacrylate: A monomer used in the production of polymers with unique properties.
Uniqueness
2,2,2-Trifluoroethyl docosanoate is unique due to the combination of the long-chain docosanoate moiety and the trifluoroethyl group. This combination imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
184777-17-1 |
|---|---|
Fórmula molecular |
C24H45F3O2 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl docosanoate |
InChI |
InChI=1S/C24H45F3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(28)29-22-24(25,26)27/h2-22H2,1H3 |
Clave InChI |
QWICBDLFRJMGEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


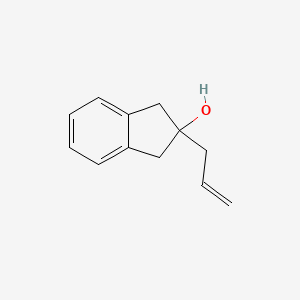
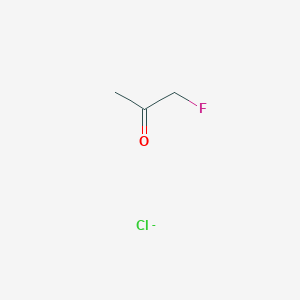
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
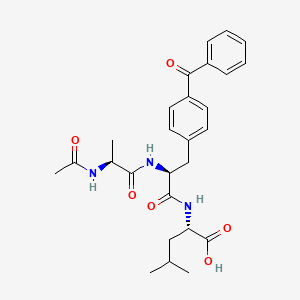


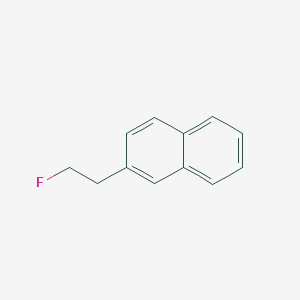
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
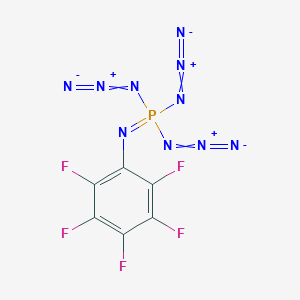
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
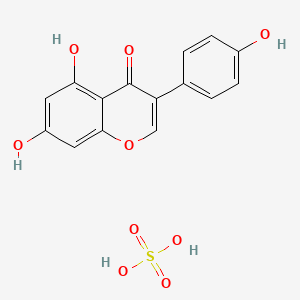
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
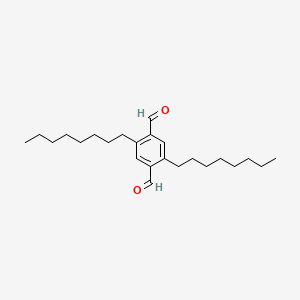
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
